molecular formula C32H29F5N3NaO5 B008386 Elagolix sodium CAS No. 832720-36-2

Elagolix sodium

Cat. No.: B008386
CAS No.: 832720-36-2
M. Wt: 653.6 g/mol
InChI Key: DQYGXRQUFSRDCH-UQIIZPHYSA-M
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Description

See also: Elagolix (has active moiety) ... View More ...

Mechanism of Action

Target of Action

Elagolix sodium, also known as this compound salt, is a non-peptide, orally active gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) . The primary target of this compound is the GnRH receptor in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system.

Mode of Action

This compound works by competitively binding to GnRH receptors in the pituitary gland . As a GnRH antagonist, Elagolix binds without stimulating the receptors . This competitive binding leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) observed 4 to 6 hours after administration .

Biochemical Pathways

The suppression of LH and FSH by this compound leads to decreased levels of ovarian sex hormones , estradiol and progesterone . This reduction in hormone levels helps manage hormone-dependent diseases such as endometriosis and uterine fibroids .

Pharmacokinetics

This compound is metabolized by multiple cytochrome P450 (CYP) enzymes in vitro, with a predominant contribution from CYP3A4 (approximately 50%) and minor contributions from other CYPs . The pharmacokinetics of Elagolix have been well-characterized in clinical studies . It’s important to note that the pharmacokinetics show significant population variability and are minimally affected by patients’ baseline characteristics and demographics, except for clinically relevant extrinsic and intrinsic factors such as coadministered strong organic anion transporting polypeptide (oatp) 1b1 inhibitors and severe hepatic impairment .

Result of Action

The molecular and cellular effects of this compound’s action result in the management of moderate to severe pain associated with endometriosis . By reducing the levels of ovarian sex hormones, this compound can alleviate the symptoms of endometriosis and other hormone-dependent diseases .

Action Environment

For instance, strong OATP1B1 inhibitors and severe hepatic impairment are contraindications for the use of Elagolix .

Biochemical Analysis

Biochemical Properties

Elagolix sodium plays a significant role in biochemical reactions. It interacts with the gonadotropin-releasing hormone receptor (GnRHR), binding competitively to GnRHR in the pituitary gland . This interaction inhibits endogenous GnRH signaling .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting GnRH signaling, it influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . Its downstream pharmacodynamic effects on gonadotropin and ovarian hormones have been observed .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive binding to GnRH receptors in the pituitary gland . This binding inhibits endogenous GnRH signaling, leading to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is predominantly metabolized by the CYP3A family of isoenzymes, with minor contributions from other enzymes such as CYP2D6, CYP2C8, and uridine glucuronosyl transferases (UGTs) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several processes. It’s known that the disposition pathways of this compound, including metabolism by CYP3A and transport by P-gp, as well as hepatic uptake via OATP1B1 .

Subcellular Localization

Given its mechanism of action, it’s likely that this compound primarily interacts with GnRH receptors, which are typically located on the cell surface .

Properties

IUPAC Name

sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYGXRQUFSRDCH-UQIIZPHYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29F5N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003247
Record name Elagolix sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832720-36-2
Record name Elagolix sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elagolix sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAGOLIX SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948VUI423
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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